[Methyl(phenyl)phosphoryl]hydrazine
CAS No.: 6779-71-1
Cat. No.: VC17158813
Molecular Formula: C7H11N2OP
Molecular Weight: 170.15 g/mol
* For research use only. Not for human or veterinary use.
![[Methyl(phenyl)phosphoryl]hydrazine - 6779-71-1](/images/structure/VC17158813.png)
Specification
CAS No. | 6779-71-1 |
---|---|
Molecular Formula | C7H11N2OP |
Molecular Weight | 170.15 g/mol |
IUPAC Name | [methyl(phenyl)phosphoryl]hydrazine |
Standard InChI | InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10) |
Standard InChI Key | QKLBGPAESFMKGB-UHFFFAOYSA-N |
Canonical SMILES | CP(=O)(C1=CC=CC=C1)NN |
Introduction
Chemical Identity and Structural Features
[Methyl(phenyl)phosphoryl]hydrazine belongs to the family of organophosphorus hydrazines, characterized by a phosphoryl group (P=O) bonded to a methylphenyl moiety and a hydrazine (-NH-NH₂) substituent. Its IUPAC name, [methyl(phenyl)phosphoryl]hydrazine, reflects this arrangement, where the phosphorus atom is central to the molecule’s geometry . The compound’s structural uniqueness arises from the juxtaposition of the electron-withdrawing phosphoryl group and the nucleophilic hydrazine functionality, which may confer dual reactivity in synthetic applications.
Table 1: Key Identifiers of [Methyl(phenyl)phosphoryl]hydrazine
Property | Value |
---|---|
CAS Registry Number | 6779-71-1 |
Molecular Formula | C₇H₁₁N₂OP |
Molecular Weight | 170.151 g/mol |
Synonyms | NSC 282182, DTXSID60314377 |
HS Code | Not specified |
The absence of a Harmonized System (HS) code suggests limited commercial utilization, while its inclusion in the DSSTox database underscores regulatory interest in its toxicological profile .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of [Methyl(phenyl)phosphoryl]hydrazine is expected to exhibit characteristic absorption bands corresponding to:
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N-H Stretch: ~3300–3200 cm⁻¹ (broad, due to hydrazine -NH groups).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.5–7.3 ppm (m, 5H, aromatic protons).
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δ 3.1 ppm (s, 3H, P-CH₃).
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δ 4.2–3.8 ppm (br, 2H, -NHNH₂).
³¹P NMR (DMSO-d₆, 162 MHz):
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